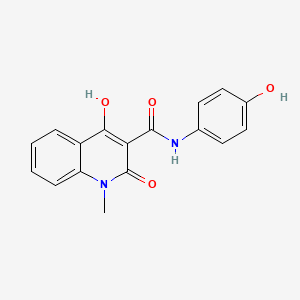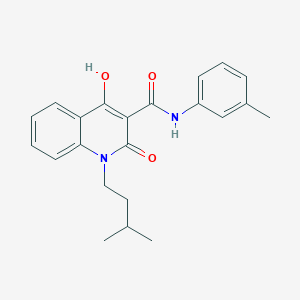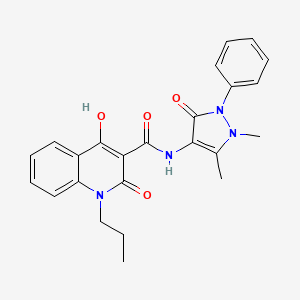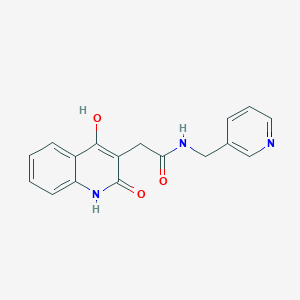
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, also known as CQ1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cell proliferation, inflammation, and apoptosis. N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the inhibition of cancer cell growth. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which leads to the reduction of inflammation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce the expression of various inflammatory mediators. N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to possess antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in lab experiments is its broad-spectrum activity against various types of cancer cells, bacteria, and fungi. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in lab experiments is its potential toxicity, which can limit its use in vivo. Further studies are needed to determine the optimal dosage and administration route of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide to minimize its toxicity.
Direcciones Futuras
There are several future directions for the research on N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide. One of the areas of interest is the development of novel derivatives of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide with improved efficacy and reduced toxicity. Another area of interest is the investigation of the synergistic effects of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide with other drugs or compounds, which can enhance its biological activity. Furthermore, the potential use of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in combination with other therapies, such as chemotherapy and radiation therapy, is also an area of interest. Finally, the development of N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide-based drug delivery systems can improve its bioavailability and reduce its toxicity.
Métodos De Síntesis
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide can be synthesized through a multistep reaction process, which involves the condensation of 2-chloroaniline with 2-oxo-1,2-dihydroquinoline-4-carbaldehyde in the presence of acetic acid, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antibacterial, and antifungal activities. N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-6-2-4-8-14(12)19-15(21)9-11-16(22)10-5-1-3-7-13(10)20-17(11)23/h1-8H,9H2,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHDDNNTKFBFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














